BenchChemオンラインストアへようこそ!

Etoxadrol

NMDA Receptor Antagonism Neurochemistry Ex Vivo Pharmacology

Etoxadrol (CAS 28189-85-7, CL-1848C) is a synthetic 1,3-dioxolane derivative and a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the phencyclidine (PCP) site within the receptor's associated ion channel, a mechanism shared with other dissociative anesthetics.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 28189-85-7
Cat. No. B1255045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoxadrol
CAS28189-85-7
SynonymsCl 1848C
Cl-1848C
etoxadrol
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3
InChIInChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1
InChIKeyINOYCBNLWYEPSB-XHSDSOJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Etoxadrol Procurement for NMDA Receptor Research: Understanding the 1,3-Dioxolane Dissociative Anesthetic


Etoxadrol (CAS 28189-85-7, CL-1848C) is a synthetic 1,3-dioxolane derivative and a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. It acts by binding to the phencyclidine (PCP) site within the receptor's associated ion channel, a mechanism shared with other dissociative anesthetics [2]. While initially developed for its anesthetic potential, its clinical development was halted due to psychotomimetic side effects [3]. Consequently, its primary value today is as a well-characterized, stereochemically defined research tool for investigating NMDA receptor pharmacology, structure-activity relationships (SAR), and the mechanisms underlying dissociative anesthesia and related behavioral phenomena [4].

Beyond Generic NMDA Antagonists: Why Substituting Etoxadrol with PCP, Ketamine, or Dexoxadrol Compromises Research Integrity


While etoxadrol belongs to the same functional class of NMDA receptor open-channel blockers as phencyclidine (PCP), ketamine, and dexoxadrol, these compounds are not interchangeable due to significant, quantifiable differences in their binding affinity, functional potency, and stereochemical selectivity [1][2]. A common misconception is that all PCP-site ligands will yield similar experimental outcomes. However, the 1,3-dioxolane core of etoxadrol, in contrast to the phenylcyclohexylamine structure of PCP or the cyclohexanone framework of ketamine, interacts distinctly with the PCP binding site, resulting in a unique pharmacological signature [3][4]. Using a generic alternative like PCP or ketamine instead of etoxadrol introduces uncontrolled variability in critical parameters, potentially invalidating comparative studies, confounding SAR analyses, and leading to irreproducible results in behavioral pharmacology and neurochemistry experiments. The quantitative evidence presented below establishes the precise scientific and procurement rationale for selecting etoxadrol over its closest analogs.

Quantitative Differentiation of Etoxadrol: A Comparative Data Guide for Scientific Procurement


Etoxadrol Exhibits Intermediate Functional Potency Between PCP and Ketamine in NMDA-Induced Neurotransmitter Release

In a head-to-head comparison of NMDA-induced acetylcholine release in rat striatal slices, etoxadrol demonstrated an IC50 of 98 nM, positioning its functional antagonism between the high potency of PCP (IC50 = 68 nM) and the lower potency of ketamine (IC50 = 1600 nM) [1]. This demonstrates that etoxadrol is not simply a less potent PCP analog but has a distinct functional profile.

NMDA Receptor Antagonism Neurochemistry Ex Vivo Pharmacology

Enantioselective Binding: Etoxadrol's Affinity is 35-Fold Greater Than Its C2-Epimer

The affinity of etoxadrol for the PCP binding site is highly stereospecific. The (2S,4S,6S)-configured isomer, etoxadrol, displays an affinity comparable to PCP itself [1]. In contrast, its C-2 epimer, epietoxadrol, which has the (2R,4S,6S) configuration, is 35-fold less potent [1]. This extreme sensitivity to stereochemistry underscores the precise molecular recognition required for high-affinity binding.

Stereochemistry Receptor Binding Structure-Activity Relationship (SAR)

Etoxadrol and Dexoxadrol Demonstrate a 2-Fold Difference in Behavioral Potency In Vivo

In an in vivo behavioral model using pigeons, etoxadrol was found to be half as potent as phencyclidine (PCP) in suppressing operant responding, while dexoxadrol was half as potent as etoxadrol [1]. This same rank order of potency—PCP > etoxadrol > dexoxadrol—was confirmed in a drug discrimination assay [1]. This quantitative ranking establishes a clear potency gradient among these structurally related compounds.

Behavioral Pharmacology In Vivo Potency Discriminative Stimulus

Etoxadrol and Dexoxadrol Are Classified with Moderate Potency in a Uniform Assay of NMDA Receptor Cytoprotection

A 2018 study analyzed the pharmacological activities of nine common NMDA receptor open channel blockers under uniform assay conditions to enable direct comparison [1]. Based on their affinity for the PCP binding site, inhibition of ion flux, and cytoprotective activity in GluN2A and GluN2B subtype-specific assays, etoxadrol and dexoxadrol were both classified in the 'moderate potency' group, alongside (S)-ketamine and dextromethorphan. This contrasts with the 'high potency' group containing MK-801 and PCP, and the 'low/very low potency' group containing memantine and amantadine.

Cytoprotection NMDA Subunits Functional Assay

Recommended Research and Industrial Application Scenarios for Etoxadrol (CAS 28189-85-7) Based on Quantifiable Evidence


Stereochemical SAR Studies of the NMDA Receptor PCP Binding Site

The extreme enantioselectivity of etoxadrol binding, with a 35-fold difference in affinity compared to its epimer [1], makes it an ideal molecular probe for structure-activity relationship (SAR) studies. Researchers investigating the three-dimensional binding requirements of the PCP site within the NMDA receptor channel should use etoxadrol as a stereochemically pure, high-affinity reference compound. This is critical for validating computational models of receptor-ligand interactions and for the rational design of novel NMDA receptor modulators [1].

Behavioral Pharmacology Studies Requiring an NMDA Antagonist with Moderate Potency and a Non-PCP Chemotype

When an NMDA antagonist is required for in vivo behavioral studies, but the extreme potency and complex behavioral profile of PCP or MK-801 is undesirable, etoxadrol offers a defined, moderate-potency alternative [2][3]. Its potency relative to PCP and dexoxadrol is precisely known (half as potent as PCP, twice as potent as dexoxadrol in an operant task) [3]. Furthermore, its distinct 1,3-dioxolane chemotype, compared to the phenylcyclohexylamine structure of PCP, allows researchers to investigate behavioral effects that are independent of a single chemical scaffold, strengthening conclusions about receptor-mediated mechanisms.

Neurochemical Studies of NMDA-Mediated Neurotransmitter Release

Etoxadrol is a validated tool for ex vivo neurochemistry experiments aimed at modulating NMDA-dependent neurotransmitter systems. The direct comparative data on NMDA-induced acetylcholine release (IC50 = 98 nM) provides a precise benchmark for experimental design [4]. This specific potency value allows for accurate calculation of working concentrations and enables direct comparison of results across studies. Its use is particularly appropriate for experiments seeking to characterize the functional coupling between NMDA receptor activation and downstream neurotransmitter release in brain slice preparations [4].

Reference Compound for Analytical Method Development and Pharmacopeial Standards

Given its well-defined chemical structure and the documented importance of its precise stereochemistry (2S,4S,6S) [1], etoxadrol is a suitable candidate for use as a reference standard or system suitability standard in analytical chemistry. Its purity, identity, and chiral integrity are critical for developing and validating chromatographic methods (e.g., chiral HPLC) intended for the separation and quantification of dioxolane-based NMDA antagonists or related impurities. This application is supported by the necessity to differentiate it from its less active epimer, epietoxadrol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoxadrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.